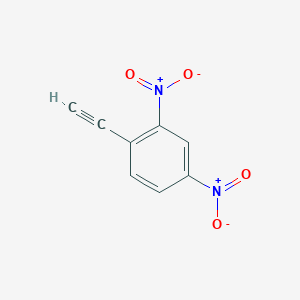

1-Ethynyl-2,4-dinitro-benzene

Description

1-Ethynyl-2,4-dinitrobenzene is a nitroaromatic compound characterized by an ethynyl (-C≡CH) group at position 1 and two nitro (-NO₂) groups at positions 2 and 4 on the benzene ring. The ethynyl substituent introduces significant electron-withdrawing effects due to the sp-hybridized carbon, enhancing the electrophilicity of the aromatic ring. This property may influence its reactivity in nucleophilic substitution reactions, coordination chemistry, and biological interactions.

Properties

IUPAC Name |

1-ethynyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBEERDNJMUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345624 | |

| Record name | 1-Ethynyl-2,4-dinitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-61-8 | |

| Record name | 1-Ethynyl-2,4-dinitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trimethylsilyl Protection

As demonstrated in the synthesis of 1,4-dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene, TMS groups shield the alkyne during nitration:

Transition Metal-Mediated Approaches

Palladium-coordinated alkynes show enhanced stability during electrophilic substitution:

-

Pre-complexation : Form Pd(II)-alkyne complex prior to nitration

-

Post-reaction recovery : Liberate free alkyne via ligand displacement with CN⁻

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the discussed methodologies:

Characterization and Quality Control

Successful synthesis requires rigorous analytical verification:

Spectroscopic Signatures

Chromatographic Purity

Industrial-Scale Considerations

For bulk production, critical factors include:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,4-dinitro-benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids.

Reduction: The nitro groups can be reduced to amino groups.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (HCl).

Substitution: Sodium ethoxide (NaOEt) in ethanol or other nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of 2,4-dinitrobenzoic acid.

Reduction: Formation of 2,4-diaminobenzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-2,4-dinitro-benzene has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethynyl-2,4-dinitro-benzene involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-ethynyl-2,4-dinitrobenzene and its analogs:

Detailed Analysis of Key Differences

Electronic and Steric Effects

- Ethynyl vs. Chloro : The ethynyl group in 1-ethynyl-2,4-dinitrobenzene is a stronger electron-withdrawing group than chloro, increasing ring electrophilicity. However, the chloro group in CDNB acts as a superior leaving group (Cl⁻ vs. H-C≡C⁻), making CDNB more reactive in GST-catalyzed glutathione conjugation .

- Ethynyl vs. Ethyl : The ethyl group is electron-donating via hyperconjugation, reducing the nitro groups' electron-withdrawing effects. This decreases reactivity in substitution reactions compared to the ethynyl analog .

Cytotoxicity and Redox Activity

Nitroaromatic compounds like CDNB exhibit cytotoxicity via redox cycling, generating reactive oxygen species (ROS) .

Biological Activity

1-Ethynyl-2,4-dinitro-benzene (EDNB) is a compound that has garnered attention for its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with EDNB, supported by data tables and case studies.

1-Ethynyl-2,4-dinitro-benzene has the molecular formula and features an ethynyl group attached to a benzene ring that contains two nitro substituents at the 2 and 4 positions. The presence of these functional groups significantly influences its reactivity and biological activity.

The biological activity of EDNB is primarily attributed to its ability to interact with various cellular targets through several mechanisms:

- Redox Reactions : The nitro groups in EDNB can participate in redox reactions, leading to the generation of reactive intermediates that may affect cellular processes.

- Nucleophilic Substitution : The electron-withdrawing nature of the nitro groups facilitates nucleophilic aromatic substitution reactions, which can modify biomolecules such as proteins and nucleic acids.

- Formation of Reactive Species : The ethynyl group can undergo addition reactions with nucleophiles, potentially leading to the formation of reactive species that can alter cellular signaling pathways.

Anticancer Activity

Research indicates that EDNB exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value in the low micromolar range, indicating significant potency.

Anticoagulant Activity

In another study evaluating derivatives of dinitrobenzene compounds, it was found that modifications similar to those in EDNB could enhance anticoagulant activity by inhibiting Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This suggests potential therapeutic applications in preventing thromboembolic disorders.

Case Studies

- Study on Anticancer Properties : In vitro tests revealed that EDNB significantly induced apoptosis in MCF-7 cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression. This suggests that EDNB may activate apoptotic pathways leading to cancer cell death.

- Anticoagulant Potential : A high-throughput screening identified compounds structurally related to EDNB as effective inhibitors of fXa. These findings highlight the potential for developing novel anticoagulant drugs based on the structure of EDNB.

Comparison with Related Compounds

EDNB's biological activity can be compared with other similar compounds such as 1-Ethynyl-3,5-dinitro-benzene and 1-Ethynyl-4-nitrobenzene. While all these compounds share structural similarities, their biological activities differ due to variations in substituent positions on the benzene ring.

| Compound | Anticancer Activity | Anticoagulant Activity |

|---|---|---|

| 1-Ethynyl-2,4-dinitro-benzene | High | Moderate |

| 1-Ethynyl-3,5-dinitro-benzene | Moderate | Low |

| 1-Ethynyl-4-nitrobenzene | Low | High |

Q & A

Q. What laboratory synthesis methods are suitable for preparing 1-Ethynyl-2,4-dinitro-benzene, and how can purity be optimized?

Methodological Answer: The synthesis typically involves introducing the ethynyl group into a pre-functionalized nitrobenzene framework. A common approach is the Sonogashira coupling reaction, where 1-chloro-2,4-dinitrobenzene reacts with terminal alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis. Key conditions include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in an inert atmosphere.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: 60–80°C for 12–24 hours.

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing 1-Ethynyl-2,4-dinitro-benzene?

Methodological Answer:

- FT-IR: Identify the ethynyl C≡C stretch (~2100 cm⁻¹) and nitro group vibrations (asymmetric: ~1530 cm⁻¹; symmetric: ~1350 cm⁻¹).

- ¹H NMR: The aromatic protons adjacent to nitro groups appear deshielded (δ 8.5–9.0 ppm). The ethynyl proton (if present) is typically absent due to coupling with terminal alkynes.

- ¹³C NMR: Confirm the ethynyl carbon (δ 70–90 ppm) and nitro-substituted aromatic carbons (δ 140–150 ppm).

- UV-Vis: Assess π→π* transitions of the aromatic system (λmax ~270–300 nm) for reactivity studies.

Cross-validate with elemental analysis (C, H, N) and HRMS for molecular ion confirmation .

Q. What safety protocols are essential when handling 1-Ethynyl-2,4-dinitro-benzene in laboratory settings?

Methodological Answer:

- Hazard Mitigation: The compound’s nitro groups pose explosion risks under friction or heat. Avoid grinding and store in a cool, dry environment (2–8°C).

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during large-scale handling.

- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols.

- Emergency Measures: For skin contact, rinse immediately with water (15+ minutes). Use emergency showers/eye wash stations if exposed .

Advanced Research Questions

Q. How can 1-Ethynyl-2,4-dinitro-benzene be applied in enzymatic assays, such as measuring Glutathione-S-transferase (GST) activity?

Methodological Answer: The compound’s electrophilic nitro groups may act as substrates for GST-mediated conjugation with glutathione (GSH). Experimental design includes:

- Assay Setup: Mix 1-Ethynyl-2,4-dinitro-benzene (0.1–1 mM) with GSH (3.4 mM) in phosphate buffer (pH 7.4).

- Kinetics: Monitor absorbance at 340 nm (similar to CDNB assays) to track thioether adduct formation.

- Controls: Include CDNB as a positive control and heat-inactivated enzymes to confirm GST specificity.

Compare kinetic parameters (Km, Vmax) with CDNB to evaluate substrate efficiency .

Q. Which computational methods are effective for predicting the reactivity of 1-Ethynyl-2,4-dinitro-benzene in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts sites for electrophilic attack (e.g., para to nitro groups).

- Reactivity Descriptors: Compute Fukui indices to identify nucleophilic/electrophilic regions.

- Solvent Effects: Include polarizable continuum models (PCM) for solvent-phase simulations.

Validate predictions experimentally via regioselective nitration or halogenation studies .

Q. How should researchers address contradictory data in dose-response studies involving nitroaromatic compounds?

Methodological Answer:

- Reprodubility Checks: Replicate experiments with independent batches of the compound to rule out synthesis variability.

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Use nonlinear regression for EC50 determination.

- Mechanistic Studies: Perform molecular docking or enzyme inhibition assays to clarify biphasic responses (e.g., low-dose inhibition vs. high-dose toxicity).

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., CDNB) to identify trends .

Q. What materials science applications are feasible for 1-Ethynyl-2,4-dinitro-benzene, leveraging its ethynyl group?

Methodological Answer:

- Polymer Chemistry: The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) to synthesize conjugated polymers for optoelectronics.

- Metal-Organic Frameworks (MOFs): Use as a linker to coordinate transition metals (e.g., Cu, Pd), creating porous materials for catalysis or gas storage.

- Surface Functionalization: Graft onto carbon nanotubes or graphene via Sonogashira coupling to enhance conductivity in nanocomposites.

Characterize using XRD, TEM, and conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.